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Compound of Interest

Compound Name:
2-Hydroxy-5-

(pentafluorothio)benzaldehyde

CAS No.: 1159512-31-8

Cat. No.: B2354849

Get Quote

A Technical Guide for Medicinal Chemistry Applications

Executive Summary & Compound Profile
2-Hydroxy-5-(pentafluorothio)benzaldehyde (also known as 5-

(pentafluorothio)salicylaldehyde) represents a high-value scaffold in modern drug discovery.

The incorporation of the pentafluorosulfanyl (

) group—often termed the "super-trifluoromethyl" group—imparts unique lipophilicity, metabolic
stability, and electronegativity to the salicylaldehyde core.

This guide provides a definitive analysis of the spectral characteristics (NMR, IR, MS) of this

molecule. Unlike standard organic intermediates, the

moiety introduces complex spin systems and distinct fragmentation patterns that require
specialized interpretation.
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Property Value / Description

Molecular Formula

Molecular Weight 248.17 g/mol

Appearance Pale yellow crystalline solid

Solubility

Soluble in

, DMSO-

, MeOH

Key Structural Feature
Hypervalent sulfur (

) with octahedral geometry

Synthesis & Structural Logic
To understand the spectra, one must understand the electronic environment. The molecule is

synthesized via the ortho-formylation of 4-(pentafluorothio)phenol.

Electronic Push-Pull: The phenolic hydroxyl (EDG) at C2 exerts a shielding effect on the

ortho proton (H3), while the aldehyde (EWG) at C1 and the

group (strong EWG,

) at C5 strongly deshield the remaining aromatic protons.

Intramolecular H-Bonding: A strong hydrogen bond exists between the phenolic proton and

the carbonyl oxygen, locking the conformation and significantly shifting the OH and CHO

proton signals in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1

F NMR: The

Fingerprint
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The

group exhibits a characteristic AB4 spin system (often appearing as a doublet and a quintet)
due to the octahedral geometry where four equatorial fluorines (

) are chemically equivalent but magnetically distinct from the single axial fluorine (

).

Note on Chemical Shifts: Unlike standard C-F bonds (which resonate -60 to -200 ppm),

signals typically appear in the positive ppm range relative to

.

Nuclei
Shift (

, ppm)
Multiplicity

Coupling (

, Hz)
Assignment

+80.0 – +88.0 Quintet Axial Fluorine

+60.0 – +65.0 Doublet
Equatorial

Fluorines

Expert Insight: In lower field instruments (<300 MHz), this may look like a broad multiplet. High-

field (400 MHz+) is required to resolve the definitive quintet-doublet pattern.

3.2

H NMR: Aromatic Substitution Pattern
The spectrum is defined by the 1,2,5-substitution pattern.
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Proton
Shift (

, ppm)
Multiplicity

Coupling (

, Hz)

Structural
Logic

-OH 11.0 – 11.5 Singlet (br) -
Deshielded by H-

bonding to C=O.

-CHO 9.8 – 10.0 Singlet -
Aldehyde proton;

diagnostic.

H6 8.0 – 8.1 Doublet (d)

Ortho to CHO,

Ortho to

. Most

deshielded

aromatic H.

H4 7.8 – 7.9 dd ,
Ortho to

, Meta to OH.

H3 7.0 – 7.1 Doublet (d)

Ortho to OH.

Shielded by

oxygen lone

pairs.

3.3

C NMR
The carbon spectrum is complicated by C-F splitting.

C=O: ~196 ppm.

C-OH (C2): ~165 ppm.

C-SF5 (C5): Appears as a quintet (

Hz) around 145-150 ppm.
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C-F Coupling: Adjacent carbons (C4, C6) will show significant splitting (triplets/quintets) due

to the proximity of the five fluorine atoms.

Infrared (IR) Spectroscopy
The IR spectrum confirms the functional groups and the integrity of the S-F bonds.

Frequency (

)
Vibration Mode Notes

3200 – 3400 O-H Stretch

Broad band; lower frequency

due to intramolecular H-

bonding.

1660 – 1675 C=O Stretch

Shifted lower (from typical

1700) due to conjugation and

H-bond.

810 – 860 S-F Stretch

Diagnostic. Very strong,

intense band specific to

.

1580, 1480 C=C Aromatic Skeletal vibrations.

Mass Spectrometry (MS) & Fragmentation
The

group is robust but exhibits specific fragmentation pathways under Electron Impact (EI).

Molecular Ion (

): 248 m/z (Distinct sulfur isotope pattern

).

Base Peak: Often

(Loss of CHO) or the phenol cation.
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Fragmentation Workflow

Key

Molecular Ion (M+)
m/z 248

[M - CHO]+
m/z 219

(Phenol Cation)

-CHO (29)

[M - CO]+
m/z 220

-CO (28)

[Ar-SF3]+ Fragment
Loss of F2

-F / -HF

Blue: Parent | Green: Primary Fragment | Red: Secondary

Click to download full resolution via product page

Figure 1: Predicted EI-MS fragmentation pathway for 2-Hydroxy-5-
(pentafluorothio)benzaldehyde.

Experimental Protocols
Protocol A: NMR Sample Preparation

Solvent Choice: Use DMSO-

(0.6 mL) for optimal resolution of the phenolic proton.

is acceptable but the OH peak may be broad or drift.

Concentration: 10-15 mg of sample.

Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize background

fluorine signals.

Parameter Set:
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1H: 16 scans, 30°C.

19F: 64 scans, spectral width expanded to +100/-200 ppm. Crucial: Reference to internal

(0 ppm) or external standard.

Protocol B: GC-MS Analysis
Column: DB-5ms or equivalent non-polar column (30m x 0.25mm).

Inlet Temp: 250°C.

Gradient: 60°C (hold 1 min)

280°C at 20°C/min.

Note: The

group is thermally stable up to ~300°C, making this compound suitable for GC analysis
without derivatization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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